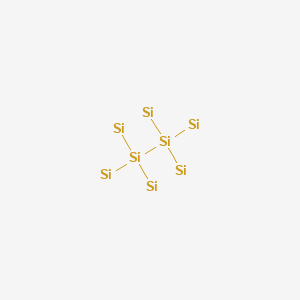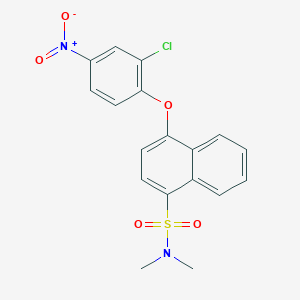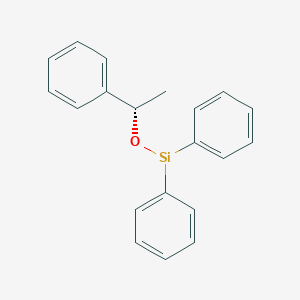
2-Chloro-1-(dichloromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(dichloromethyl)naphthalene is an organic compound with the molecular formula C11H7Cl3 It is a derivative of naphthalene, where the naphthalene ring is substituted with a chloro group at the second position and a dichloromethyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(dichloromethyl)naphthalene typically involves the chlorination of 1-(dichloromethyl)naphthalene. This can be achieved through the reaction of naphthalene with chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where naphthalene is reacted with chlorinating agents in a reactor. The reaction mixture is then subjected to purification steps such as distillation or recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(dichloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and dichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the chloro groups can lead to the formation of naphthalene derivatives with reduced chlorination.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include naphthalene derivatives with various functional groups replacing the chloro or dichloromethyl groups.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: Products include naphthalene derivatives with reduced chlorination.
Scientific Research Applications
2-Chloro-1-(dichloromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(dichloromethyl)naphthalene involves its interaction with molecular targets such as enzymes or receptors. The chloro and dichloromethyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(dichloromethyl)naphthalene
- 2-Chloro-1-(chloromethyl)naphthalene
- 1,2-Dichloro-3-(dichloromethyl)naphthalene
Uniqueness
2-Chloro-1-(dichloromethyl)naphthalene is unique due to the specific positioning of the chloro and dichloromethyl groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both chloro and dichloromethyl groups allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
80689-14-1 |
|---|---|
Molecular Formula |
C11H7Cl3 |
Molecular Weight |
245.5 g/mol |
IUPAC Name |
2-chloro-1-(dichloromethyl)naphthalene |
InChI |
InChI=1S/C11H7Cl3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,11H |
InChI Key |
KTJCRGKYSXXKTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)

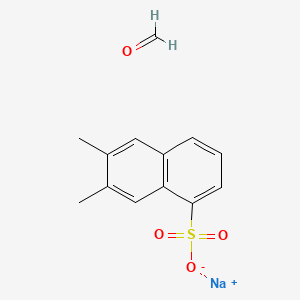
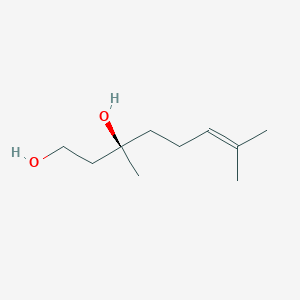
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)


